N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2,5-dichlorophenyl group at the 4-position and a dipropylsulfamoyl moiety at the para-position of the benzamide ring. Its structural complexity arises from the combination of halogenated aromatic systems, sulfonamide linkages, and alkyl substituents, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O3S2/c1-3-11-27(12-4-2)32(29,30)17-8-5-15(6-9-17)21(28)26-22-25-20(14-31-22)18-13-16(23)7-10-19(18)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCGQOBDMRWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.
Comparison with Similar Compounds
Core Scaffold and Functional Group Modifications
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) :
- Shares the thiazole-benzamide scaffold but substitutes the 2,5-dichlorophenyl group with a 4-bromophenyl moiety.
- The sulfamoyl group is dimethylated, reducing steric bulk compared to the dipropyl chains in the target compound. Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to chlorine .
- Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide): Replaces chlorine atoms with methyl groups on the phenyl ring, decreasing electronegativity and altering π-π stacking interactions.
NF-κB Activation and Adjuvant Potentiation
- Compound 50 and 2D216: Identified as NF-κB activators in high-throughput screens, prolonging inflammatory signaling. Their aminothiazole scaffold is critical for binding to TLR-adjuvant pathways .
Physicochemical Properties
Key Comparisons (Table 1)
Stability and Toxicity Considerations
- Dipropylsulfamoyl vs. Dimethyl/Piperidinyl : Longer alkyl chains may increase metabolic oxidation (e.g., CYP450-mediated), reducing half-life compared to dimethyl or cyclic amines .
- Chlorine vs. Bromine/Fluorine : Chlorine’s electronegativity enhances stability but may elevate hepatotoxicity risks compared to fluorine-containing analogues .
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that includes a thiazole ring and a dipropylsulfamoyl group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is . Its structure includes:
- Thiazole Ring : Known for its significant biological activities.
- Dichlorophenyl Moiety : Enhances lipophilicity and potential receptor interactions.
- Dipropylsulfamoyl Group : Provides solubility and may influence the compound's interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Thiazole derivatives generally exhibit mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cell signaling pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation via modulation of growth factors. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |
Case Studies and Research Findings
-
Antimicrobial Studies
- A study demonstrated that thiazole derivatives similar to this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis.
-
Anticancer Research
- Research indicated that compounds with similar structures could inhibit the proliferation of cancer cells by inducing apoptosis. The thiazole ring was identified as crucial for binding to cancer-related targets such as tubulin and topoisomerase.
- Anti-inflammatory Effects
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiazole Ring : Reaction between 2,5-dichlorobenzaldehyde and thiourea.
- Coupling Reaction : The thiazole intermediate is then coupled with dipropylsulfamoyl chloride under basic conditions to yield the final product.
- Purification : Techniques such as recrystallization and chromatography are employed to ensure high purity .
Q & A
Q. What are the standard synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with cyclization of thiosemicarbazides with dichlorophenyl isothiocyanate to form the thiazole core. Subsequent sulfamoylation and benzamide coupling steps are critical. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
Purification involves recrystallization from methanol or column chromatography .
Q. How is the compound characterized structurally, and what analytical methods are recommended?
- X-ray crystallography : Resolves the thiazole and dichlorophenyl moieties, confirming stereochemistry (e.g., intermolecular hydrogen bonding patterns) .
- NMR spectroscopy : H and C NMR identify substituents (e.g., dipropylsulfamoyl protons at δ 1.0–1.5 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial assays : Broth microdilution (MIC ranges: 16–62.5 µg/mL for Gram-positive/negative bacteria and fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hr exposures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable MIC/IC₅₀ values)?
- Replicate under controlled conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL for antimicrobial tests) and solvent (DMSO ≤1% v/v) .
- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting activity .
- Structural analogs : Compare activity of derivatives (e.g., 2,4-dichlorophenyl vs. 2,5-dichlorophenyl substitution) to identify pharmacophores .
Q. What strategies optimize the compound’s stability and solubility for in vivo studies?
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Prodrug design : Esterify sulfamoyl groups to enhance membrane permeability .
- Excipient screening : Use surfactants (e.g., Tween-80) or cyclodextrins in formulation .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens, leveraging the thiazole-amide scaffold’s electron-deficient regions .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl positions) with antimicrobial potency .
- MD simulations : Assess binding stability in cancer-related kinases (e.g., EGFR) over 100 ns trajectories .
Q. What advanced techniques validate reaction intermediates during synthesis?
- In situ FTIR : Monitor real-time formation of the thiazole ring (C=N stretch at 1600–1650 cm⁻¹) .
- HPLC-MS : Track intermediates (e.g., sulfamoyl chloride adducts) with reverse-phase C18 columns .
- Isotopic labeling : Use S-labeled reagents to trace sulfamoylation efficiency .
Methodological Challenges and Solutions
Q. How to address low yields in the final benzamide coupling step?
- Activating agents : Employ HATU or EDCI to enhance acylation efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yields by 15–20% .
Q. What analytical workflows confirm compound purity for regulatory compliance?
- HPLC-UV/ELSD : Use gradient elution (ACN/water + 0.1% TFA) with ≥95% purity thresholds .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
